molecular formula C8H19NO2 B13606348 2-Amino-4-methoxy-2,4-dimethylpentan-1-ol

2-Amino-4-methoxy-2,4-dimethylpentan-1-ol

Cat. No.: B13606348
M. Wt: 161.24 g/mol
InChI Key: MSZVLSRUHZHAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-2,4-dimethylpentan-1-ol is an organic compound with the molecular formula C8H19NO2. It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a pentanol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-2,4-dimethylpentan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-amino-4-methoxy-2,4-dimethylpentane with a suitable alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-2,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-methoxy-2,4-dimethylpentan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-2,4-dimethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-2,4-dimethylpentanenitrile
  • 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride

Uniqueness

2-Amino-4-methoxy-2,4-dimethylpentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-amino-4-methoxy-2,4-dimethylpentan-1-ol

InChI

InChI=1S/C8H19NO2/c1-7(2,11-4)5-8(3,9)6-10/h10H,5-6,9H2,1-4H3

InChI Key

MSZVLSRUHZHAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(CO)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.